molecular formula C10H14 B14298308 5-Cyclopentylcyclopenta-1,3-diene CAS No. 114329-83-8

5-Cyclopentylcyclopenta-1,3-diene

Cat. No.: B14298308
CAS No.: 114329-83-8
M. Wt: 134.22 g/mol
InChI Key: YREPNASXLXDHBT-UHFFFAOYSA-N
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Description

5-Cyclopentylcyclopenta-1,3-diene is an organic compound that belongs to the class of cyclic dienes. These compounds are characterized by the presence of two double bonds within a ring structure. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopentylcyclopenta-1,3-diene can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a cyclopentadiene reacts with a suitable dienophile under controlled conditions . This reaction typically requires a catalyst and is conducted at elevated temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves the steam cracking of naphtha, which yields cyclopentadiene as an intermediate . This intermediate can then be further processed to obtain the desired compound. The production process is optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopentylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium.

    Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of cyclopentane derivatives.

    Substitution: Formation of halogenated cyclopentadiene derivatives.

Scientific Research Applications

5-Cyclopentylcyclopenta-1,3-diene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Cyclopentylcyclopenta-1,3-diene involves its interaction with various molecular targets. The compound can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it forms new cyclic structures by reacting with dienophiles . This reaction is facilitated by the delocalization of electrons within the diene system, making it highly reactive towards electrophiles.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopentylcyclopenta-1,3-diene is unique due to its cyclopentyl substituent, which imparts distinct chemical properties and reactivity compared to other dienes. This structural feature makes it a valuable compound for specific synthetic applications and research studies.

Properties

CAS No.

114329-83-8

Molecular Formula

C10H14

Molecular Weight

134.22 g/mol

IUPAC Name

5-cyclopentylcyclopenta-1,3-diene

InChI

InChI=1S/C10H14/c1-2-6-9(5-1)10-7-3-4-8-10/h1-2,5-6,9-10H,3-4,7-8H2

InChI Key

YREPNASXLXDHBT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2C=CC=C2

Origin of Product

United States

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